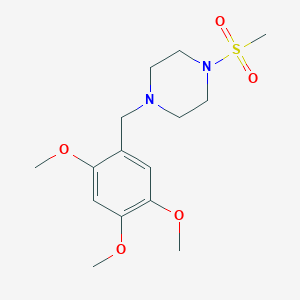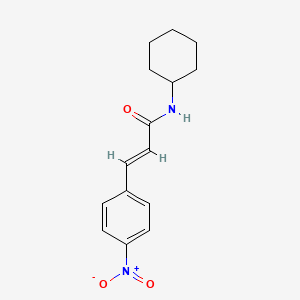
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, also known as DMOMO, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various scientific fields. DMOMO is a member of the oxadiazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In microbial cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that are commonly used to treat cancer. In microbial cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit bacterial growth and biofilm formation, which are mechanisms that are commonly used to treat bacterial infections. In addition, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high solubility in common organic solvents, which makes it easy to work with. In addition, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is relatively stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively high cost, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One direction is to explore its potential applications in the field of organic electronics, where it has already shown promise as a hole-transporting material in OLEDs. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. In addition, future research could focus on elucidating the mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, which would provide valuable insights into its biological activities. Finally, future research could explore the synthesis of new derivatives of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole with improved properties for specific applications.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is the condensation of 3,4-dimethoxybenzaldehyde and 2-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then cyclized to form 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic electronics, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-7-5-4-6-12(13)17-18-16(19-23-17)11-8-9-14(21-2)15(10-11)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQBSJCPJDPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)


![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)

![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)


![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)


![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)